![molecular formula C14H9F3N4O7 B14520648 N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline CAS No. 62606-09-1](/img/structure/B14520648.png)
N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline is a complex organic compound characterized by the presence of methoxy, trifluoromethyl, and trinitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline typically involves multiple steps. One common approach is the nitration of aniline derivatives followed by the introduction of methoxy and trifluoromethyl groups. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the nitro groups can participate in redox reactions. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
- 3-Methoxy-5-(trifluoromethyl)aniline
- N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide
Uniqueness
N-[3-Methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and trifluoromethyl groups enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
62606-09-1 |
|---|---|
Molecular Formula |
C14H9F3N4O7 |
Molecular Weight |
402.24 g/mol |
IUPAC Name |
N-[3-methoxy-5-(trifluoromethyl)phenyl]-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H9F3N4O7/c1-28-10-3-7(14(15,16)17)2-8(4-10)18-13-11(20(24)25)5-9(19(22)23)6-12(13)21(26)27/h2-6,18H,1H3 |
InChI Key |
MTWMUMDQBVXMPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[2-(4-Nitrophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14520568.png)
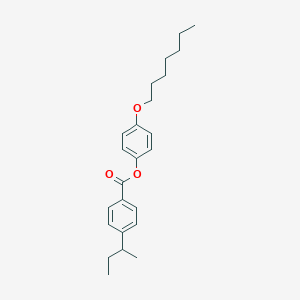
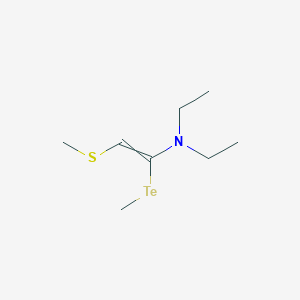
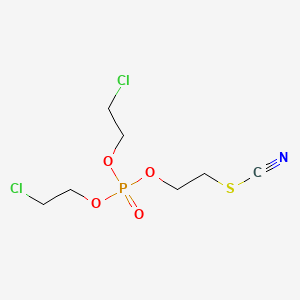
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14520593.png)
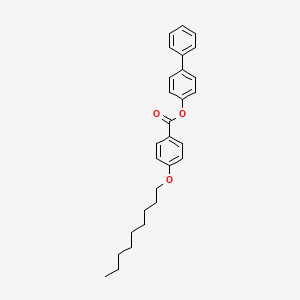
![1-[(3,4-Dichlorophenyl)methyl]-1,3-diazepan-2-one](/img/structure/B14520601.png)
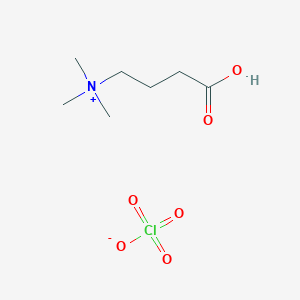

![4-Methyl-6-nitrothieno[2,3-B]quinoline](/img/structure/B14520619.png)
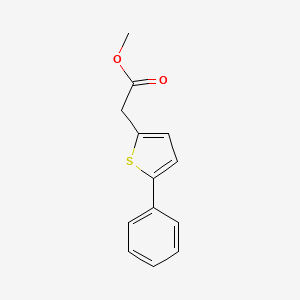
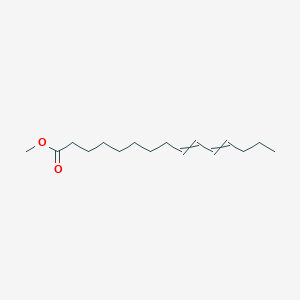
![Octadecyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14520634.png)
![1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride](/img/structure/B14520640.png)
